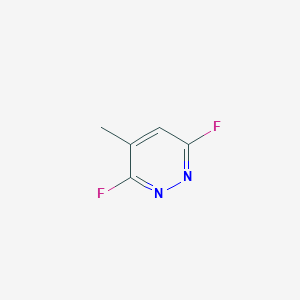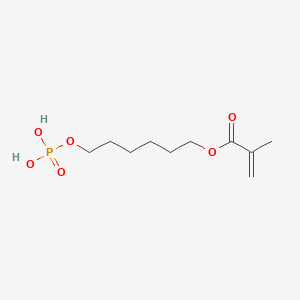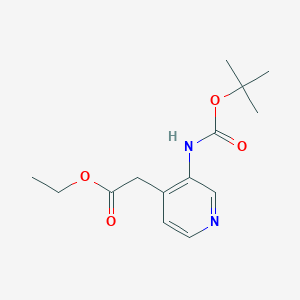
3,6-Difluoro-4-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Difluoro-4-methylpyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2 The presence of fluorine atoms at positions 3 and 6, along with a methyl group at position 4, gives this compound unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-4-methylpyridazine typically involves the reaction of 3,6-dichloro-4-methylpyridazine with potassium fluoride. This reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms . The reaction is usually performed in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile, and the temperature is maintained between 80°C and 120°C to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 3,6-Difluoro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon or lithium aluminum hydride are common.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include dihydropyridazines or fully reduced pyridazines.
科学研究应用
3,6-Difluoro-4-methylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
作用机制
The mechanism of action of 3,6-Difluoro-4-methylpyridazine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .
相似化合物的比较
3,6-Dichloro-4-methylpyridazine: Similar structure but with chlorine atoms instead of fluorine.
3,6-Dibromo-4-methylpyridazine: Similar structure but with bromine atoms instead of fluorine.
4-Methylpyridazine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 3,6-Difluoro-4-methylpyridazine is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atoms enhance the compound’s stability and ability to participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3,6-difluoro-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPCCTQPMCKFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)

![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)

![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)

![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


